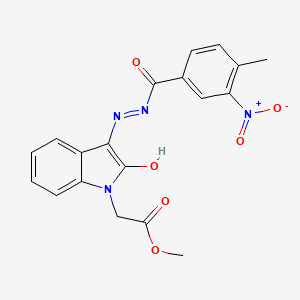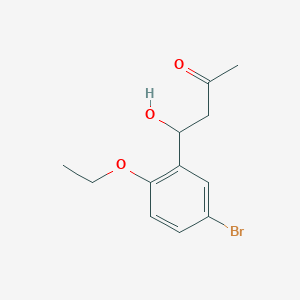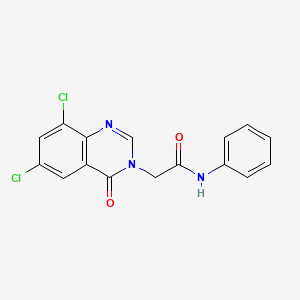
Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond adjacent to a carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-methyl-3-nitrobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Cyclization to Indolinone: The hydrazone intermediate is then subjected to cyclization to form the indolinone structure. This step often requires the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures.
Esterification: Finally, the indolinone derivative is esterified with methyl bromoacetate in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid. This reaction typically uses aqueous sodium hydroxide or hydrochloric acid.
Condensation: The hydrazone moiety can participate in condensation reactions with aldehydes or ketones to form various hydrazone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Substitution: Aqueous sodium hydroxide, hydrochloric acid.
Condensation: Aldehydes, ketones, organic solvents like ethanol or methanol.
Major Products
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of carboxylic acids.
Condensation: Formation of various hydrazone derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The hydrazone moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are explored for their potential anti-inflammatory and anticancer properties. The presence of the nitro group and the indolinone structure is particularly significant in these studies.
Industry
Industrially, this compound can be used in the synthesis of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in organic electronics and photovoltaic materials.
作用机制
The mechanism by which Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate exerts its effects is largely dependent on its interaction with biological targets. The hydrazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl 2-(3-(2-benzoylhydrazono)-2-oxoindolin-1-yl)acetate: Similar structure but lacks the nitro group.
Methyl 2-(3-(2-(4-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate: Contains a chlorine substituent instead of a nitro group.
Methyl 2-(3-(2-(4-methoxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate: Contains a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more versatile in various applications.
属性
CAS 编号 |
624726-24-5 |
|---|---|
分子式 |
C19H16N4O6 |
分子量 |
396.4 g/mol |
IUPAC 名称 |
methyl 2-[2-hydroxy-3-[(4-methyl-3-nitrobenzoyl)diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C19H16N4O6/c1-11-7-8-12(9-15(11)23(27)28)18(25)21-20-17-13-5-3-4-6-14(13)22(19(17)26)10-16(24)29-2/h3-9,26H,10H2,1-2H3 |
InChI 键 |
JKVRASCNULASII-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(2,3-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024810.png)

![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12024824.png)

![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12024826.png)
![4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B12024829.png)



![ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024856.png)

